3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of triazole, oxadiazole, and chromenone moieties. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple heteroatoms and aromatic rings in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves a multi-step process:
Formation of the Triazole Ring:
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Chromenone: The final step involves coupling the triazole-oxadiazole intermediate with a chromenone derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation Products: Oxidized derivatives of the triazole and oxadiazole rings.
Reduction Products: Reduced forms of the triazole and oxadiazole rings.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Receptor Binding: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.
DNA Intercalation: The aromatic rings in the compound allow it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, known for their biological activities and stability.
1,3,4-Oxadiazole Derivatives: Compounds with the 1,3,4-oxadiazole ring, used in medicinal chemistry for their antimicrobial and anticancer properties.
Chromenone Derivatives: Compounds based on the chromenone structure, known for their antioxidant and anti-inflammatory activities.
Uniqueness
3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to the combination of three different heterocyclic rings in its structure. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[5-(1-methyltriazol-4-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O3/c1-19-7-10(15-18-19)13-17-16-12(22-13)9-6-8-4-2-3-5-11(8)21-14(9)20/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVMWSAGZYBUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.